molecular formula C20H24N2O3S B15005628 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B15005628
M. Wt: 372.5 g/mol
InChI Key: OOZNOPBSYBYLIG-UHFFFAOYSA-N
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Description

N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonamide group further enhances its chemical reactivity and potential biological applications .

Chemical Reactions Analysis

N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. .

Scientific Research Applications

N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE has diverse scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C20H24N2O3S/c1-13-8-9-18(25-4)19(12-13)26(23,24)21-11-10-16-15(3)22-20-14(2)6-5-7-17(16)20/h5-9,12,21-22H,10-11H2,1-4H3

InChI Key

OOZNOPBSYBYLIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C(C=CC=C23)C)C

Origin of Product

United States

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